6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine, chlorine, and piperazine moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by bromination and subsequent piperazine substitution. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Such as alpidem and zolpidem, which are known for their neuroleptic properties.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Uniqueness: 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine stands out due to its unique combination of bromine, chlorine, and piperazine moieties, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H18BrClN4 |
---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18BrClN4/c19-14-3-6-17-22-18(13-1-4-15(20)5-2-13)16(24(17)11-14)12-23-9-7-21-8-10-23/h1-6,11,21H,7-10,12H2 |
InChI Key |
AUGRANXZHMKCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.